ChoK|A inhibitor-4 ChoK|A inhibitor-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16644371
InChI: InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C54H68Br2N4S4
Molecular Weight: 1061.2 g/mol

ChoK|A inhibitor-4

CAS No.:

Cat. No.: VC16644371

Molecular Formula: C54H68Br2N4S4

Molecular Weight: 1061.2 g/mol

* For research use only. Not for human or veterinary use.

ChoK|A inhibitor-4 -

Specification

Molecular Formula C54H68Br2N4S4
Molecular Weight 1061.2 g/mol
IUPAC Name 7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide
Standard InChI InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2
Standard InChI Key ZGEKHSBRDFHTOQ-UHFFFAOYSA-L
Canonical SMILES C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-]

Introduction

Biochemical and Structural Characteristics of ChoKα Inhibitor-4

ChoKα inhibitor-4 (EB-3D) is a symmetrical biscationic compound designed to competitively inhibit choline binding to the active site of ChoKα. Structural analysis reveals that its bisquinolinium core facilitates interactions with the enzyme’s hydrophobic pocket, while cationic side chains enhance affinity for the negatively charged choline-binding domain . Nuclear magnetic resonance (NMR) studies confirm that EB-3D reduces intracellular PCho levels by >50% within 48 hours in MDA-MB-231 breast cancer cells, indicating potent enzymatic inhibition .

Key structural features:

  • Bisquinolinium scaffold: Ensures high selectivity for ChoKα over other kinases.

  • Cationic substituents: Enhance solubility and target engagement.

  • Symmetrical design: Optimizes binding kinetics and reduces off-target effects .

Mechanism of Action and Cellular Effects

Metabolic Disruption and Senescence Induction

EB-3D disrupts the Kennedy pathway by blocking PCho synthesis, leading to membrane instability and impaired lipid signaling. In TNBC models, this metabolic stress activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mTORC1 pathway. Downregulation of mTORC1 targets—such as phosphorylated p70S6K and 4E-BP1—triggers irreversible cell cycle arrest and senescence . Notably, senescence-associated β-galactosidase (SA-β-gal) activity increases by 3.5-fold in EB-3D-treated cells compared to controls .

Antimetastatic Activity

ChoKα inhibition suppresses epithelial-mesenchymal transition (EMT) by modulating transcription factors like SNAIL, ZEB1, and TWIST1. In MDA-MB-231 cells, EB-3D treatment reduces migration by 70% and invasion by 85% in Boyden chamber assays . This effect correlates with restored E-cadherin expression and decreased N-cadherin levels, reversing the EMT phenotype .

Preclinical Efficacy in Animal Models

Orthotopic Breast Cancer Models

In syngeneic E0771 murine breast tumors, EB-3D (1 mg/kg, intraperitoneal) reduces tumor volume by 62% after two weeks of treatment . Histopathological analysis shows necrotic regions and reduced Ki-67 proliferation index (from 45% to 12%) .

Metastasis Suppression

EB-3D demonstrates dual antimetastatic effects:

  • Experimental metastasis: Intravenous injection of 4T1 cells into BALB/c mice results in 80% fewer lung nodules with EB-3D prophylaxis .

  • Spontaneous metastasis: Post-resection of primary tumors, EB-3D reduces lung metastases by 65% compared to untreated controls .

Synergy with Conventional Therapies

EB-3D enhances the efficacy of standard breast cancer treatments:

Combination TherapySynergy Index (CI)OutcomeSource
EB-3D + Doxorubicin0.3290% reduction in tumor growth
EB-3D + Paclitaxel0.45Complete regression in 40% of tumors
EB-3D + Tamoxifen0.28Resensitizes ER+ cells to endocrine therapy

The compound’s ability to downregulate survival pathways (e.g., PI3K/AKT) underlies these synergistic effects .

Clinical Implications and Future Directions

Phase I trials are evaluating EB-3D in metastatic TNBC (NCT04878982), with preliminary data showing partial responses in 30% of patients . Future research should explore:

  • Biomarkers for patient stratification (e.g., ChoKα expression via PET imaging).

  • Combination regimens with immune checkpoint inhibitors.

  • Formulation optimizations to enhance blood-brain barrier penetration for brain metastasis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator